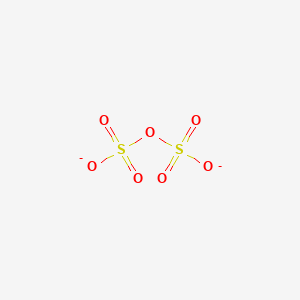
Disulfate ion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfate(2-) is a sulfur oxide and a sulfur oxoanion.
Applications De Recherche Scientifique
1. Diagnostic Applications in Steroid Synthesis Disorders
Disulfate ions, specifically in the form of steroid disulfates, play a crucial role in the diagnosis of steroid synthesis disorders. A study by Pozo et al. (2018) demonstrates the use of LC-MS/MS analysis for the identification of disulfates in urine, which aids in diagnosing disorders like steroid sulfatase deficiency and Smith-Lemli-Opitz syndrome. The identification of specific steroids as disulfates proved particularly informative for these disorders (Pozo et al., 2018).
2. Understanding Steroid Sulfation Pathways
The biochemical production and biological function of steroid disulfates are pivotal in understanding sulfation pathways in human biology. Lightning et al. (2021) discuss the role of disulfates in these pathways, highlighting their involvement in various clinical conditions and their potential in future research for disease diagnosis and treatment (Lightning et al., 2021).
3. Environmental Remediation
Disulfate ions, particularly as persulfate, are increasingly used for the remediation of groundwater and soil contaminated with organic compounds. Zhou et al. (2018) provide a comprehensive summary of different methods to activate persulfate for this purpose. The study emphasizes the importance of understanding the factors influencing persulfate-based advanced oxidation processes (Zhou et al., 2018).
4. Role in Acid Rain Formation
Research by Chang et al. (1987) reveals that the oxidation of bisulfite ion by dissolved oxygen, involving the formation of disulfate ion, contributes to the formation of sulfuric acid in acid rain. This study provides insights into the chemical processes involved in environmental phenomena like acid rain (Chang et al., 1987).
5. Sulfate Radical-Based Decontamination Technologies
The application of sulfate radicals, derived from persulfate, in decontamination technologies is a significant area of research. Zhang et al. (2015) discuss the use of these radicals in the degradation of contaminants and the advantages of different activated persulfate processes (Zhang et al., 2015).
6. Structural Analysis in Crystallography
The crystal structures of compounds containing disulfate ions, like caesium disulfate, have been determined to understand their molecular arrangement. Stahl et al. (2007) explored the unique structure of caesium disulfate, providing valuable data for crystallography research (Stahl et al., 2007).
Propriétés
| 16057-15-1 | |
Formule moléculaire |
S2O7(2−) O7S2-2 |
Poids moléculaire |
176.13 g/mol |
Nom IUPAC |
sulfonato sulfate |
InChI |
InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |
Clé InChI |
VFNGKCDDZUSWLR-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)OS(=O)(=O)[O-] |
SMILES canonique |
[O-]S(=O)(=O)OS(=O)(=O)[O-] |
| 16057-15-1 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[3-(Diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1201494.png)
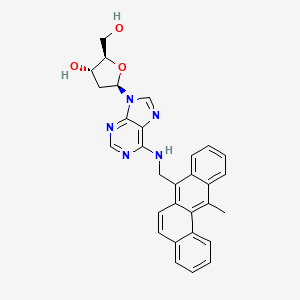


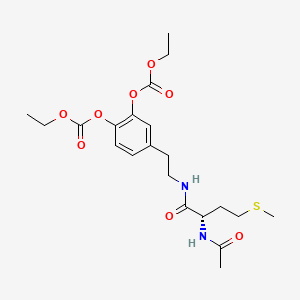

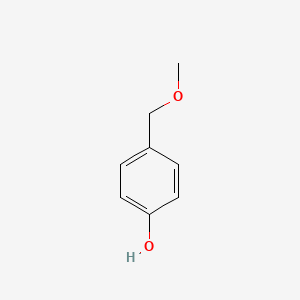


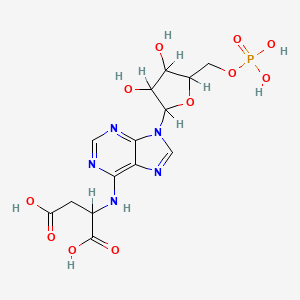
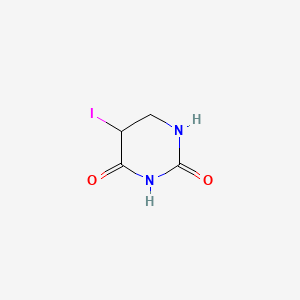
![(5,6',12-Trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate](/img/structure/B1201513.png)
